![molecular formula C5H10ClNO B1323441 2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride CAS No. 909186-56-7](/img/structure/B1323441.png)

2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride

Übersicht

Beschreibung

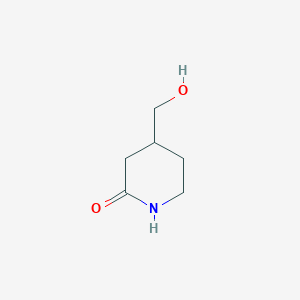

2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride is a bicyclic compound that is of significant interest in the field of medicinal chemistry due to its potential as a building block for drug discovery. The structure of this compound features a seven-membered ring fused to a five-membered ring, containing both oxygen and nitrogen heteroatoms, which can impart unique chemical and physical properties useful in the design of new pharmaceuticals.

Synthesis Analysis

The synthesis of 2-oxa-5-azabicyclo[2.2.1]heptane derivatives has been approached through various methods. An improved synthesis method starting from trans-4-hydroxy-L-proline was developed, which used benzyloxycarbonyl (Cbz) as a protection group for the amine, resulting in the title compound with a high overall yield of 70% . Other related bicyclic compounds, such as 3-azabicyclo[3.2.0]heptanes, have been synthesized using a rapid two-step process involving common chemicals like benzaldehyde, allylamine, and cinnamic acid through intramolecular [2+2]-photochemical cyclization . Additionally, the synthesis of chiral 7-oxa-2-azabicyclo[2.2.1]heptane and related structures has been achieved using intramolecular hydrogen abstraction reactions promoted by N-radicals in carbohydrates .

Molecular Structure Analysis

The molecular structure of 2-oxa-5-azabicyclo[2.2.1]heptane derivatives has been studied using nuclear magnetic resonance (NMR) spectroscopy. Variable temperature studies have been employed to analyze the NMR spectra of N-benzoyl derivatives of this compound, revealing insights into the energy barriers for rotation around the N-CO bond . The synthesis of a dispiro derivative of 7-oxa-1-azabicyclo[2.2.1]heptane and its conformational variety has been analyzed using NMR and X-ray analyses, with DFT calculations supporting the observed conformations .

Chemical Reactions Analysis

The chemical reactivity of related azabicyclo compounds has been explored in various contexts. For instance, the Diels–Alder cycloaddition of 2-azadienes to methyl 2-(2,6-dichlorophenyl)-2H-azirine-3-carboxylate has been used to synthesize a new type of compound, methyl 4-oxo-1,3-diazabicyclo[4.1.0]heptane-6-carboxylates, with complete endo- and regioselectivity . Another study reported the novel synthesis of the 7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane ring system in two steps from readily available materials, with the relative stereochemistry deduced by NMR spectroscopy .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-oxa-5-azabicyclo[2.2.1]heptane derivatives are influenced by their unique bicyclic structure. For example, the lipophilicity of a morpholine-based bicyclic compound, 3-oxa-6-azabicyclo[3.1.1]heptane, was found to be similar to that of morpholine, which is an important consideration in drug design due to its impact on pharmacokinetics . The rigidity and chirality of these compounds also play a crucial role in their potential as analogues of biologically active molecules, as demonstrated by the synthesis of a rigid non-chiral analogue of 2-aminoadipic acid .

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride has been a subject of interest in synthetic organic chemistry. One study reported the synthesis and nuclear magnetic resonance investigation of chiral derivatives of this compound, demonstrating its relevance in structural chemistry and synthesis techniques (Portoghese & Turcotte, 1971).

Applications in Medicinal Chemistry

Researchers have explored the potential of this compound in medicinal chemistry. One study describes its use as a platform for functional diversity, leading to the synthesis of backbone-constrained γ-amino acid analogues (Garsi et al., 2022). This is significant for developing drug candidates with improved physicochemical and pharmacokinetic properties.

Utilization in Drug Discovery

The compound has been used to create novel morpholine amino acids, which can serve as compact modules in drug discovery. These modules potentially modulate the physicochemical and pharmacokinetic properties of drug candidates, introducing intellectual properties (Kou et al., 2017).

Safety and Hazards

Wirkmechanismus

Target of Action

The primary targets of 2-Oxa-5-azabicyclo[22It is used as a reactant in the preparation of diaza/aza/phthalazines , which are known to inhibit p38 kinase . The p38 kinase is a type of protein kinase that is implicated in cellular responses to stress and inflammation .

Mode of Action

The exact mode of action of 2-Oxa-5-azabicyclo[22As a precursor in the synthesis of p38 kinase inhibitors , it may contribute to the inhibition of this kinase, thereby modulating the cellular responses to stress and inflammation .

Biochemical Pathways

The specific biochemical pathways affected by 2-Oxa-5-azabicyclo[22P38 kinase, for which this compound is a precursor in the synthesis of its inhibitors , is involved in several pathways including the MAPK signaling pathway, the cytokine-cytokine receptor interaction pathway, and the Toll-like receptor signaling pathway .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Oxa-5-azabicyclo[22Its lipophilicity and water solubility, which can impact its bioavailability, are reported . . These properties suggest that it may have good bioavailability.

Eigenschaften

IUPAC Name |

2-oxa-5-azabicyclo[2.2.1]heptane;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO.ClH/c1-4-3-7-5(1)2-6-4;/h4-6H,1-3H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFOKPFPITUUCJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CNC1CO2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40619998 | |

| Record name | 2-Oxa-5-azabicyclo[2.2.1]heptane--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40619998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

909186-56-7 | |

| Record name | 2-Oxa-5-azabicyclo[2.2.1]heptane--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40619998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,6'-Dimethyl-[2,3']bipyridinyl](/img/structure/B1323358.png)

![ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B1323380.png)